molecular formula C11H9Cl2I B3004782 1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-57-5

1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B3004782
CAS RN: 2287333-57-5
M. Wt: 339
InChI Key: XNDQNEVKAVOPAS-UHFFFAOYSA-N
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Description

“1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are potential isosteric replacements for arenes and/or alkyl groups within drug candidates . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .


Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially include “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane”, has been described in the literature . The synthesis involves the use of a versatile platform that allows for the creation of building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate . A continuous flow process to generate [1.1.1]propellane on demand has also been presented, which can directly be derivatised into various BCP species .


Molecular Structure Analysis

The molecular structure of “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” would include a bicyclo[1.1.1]pentane core, which is a conformationally rigid and potentially more metabolically resistant structure . This core is incorporated into the upper alkyl chain of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” could potentially be facilitated by the delocalization of electron density over the propellane cage during addition . The reactions with cations involve charge transfer that relieves repulsion inside the cage .

Future Directions

The future directions for “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” could potentially involve the exploration of new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis . Additionally, the development of more chemically and metabolically stable analogues of lipoxin A4 and lipoxin B4 is an ongoing area of study .

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2I/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDQNEVKAVOPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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